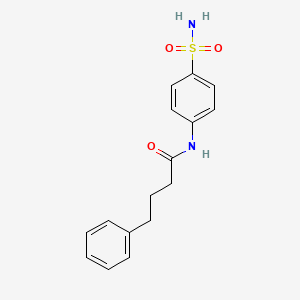

4-phenyl-N-(4-sulfamoylphenyl)butanamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-phenyl-N-(4-sulfamoylphenyl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3S/c17-22(20,21)15-11-9-14(10-12-15)18-16(19)8-4-7-13-5-2-1-3-6-13/h1-3,5-6,9-12H,4,7-8H2,(H,18,19)(H2,17,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOPVAMAPMVBKDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextual Relevance of the Butanamide and Sulfonamide Scaffolds in Medicinal Chemistry

The butanamide and sulfonamide moieties are well-established and highly valued structural motifs in the field of medicinal chemistry. Their prevalence in a wide array of therapeutic agents underscores their ability to engage in meaningful biological interactions.

The butanamide scaffold is a versatile building block found in numerous biologically active compounds. Its chemical simplicity allows for diverse substitutions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. Derivatives of butanamide have been explored for a range of therapeutic applications, including as analgesics and anti-inflammatory agents. For instance, certain N-aryl-butanamides have demonstrated notable antifungal activities against various plant pathogens. nih.gov The flexibility of the butanamide linker is a key feature, allowing the molecule to adopt conformations suitable for binding to the active sites of enzymes or receptors.

The sulfonamide group (-SO₂NH₂) is a cornerstone of modern drug discovery . Since the advent of the sulfa drugs, the first broadly effective systemic antibacterials, this functional group has been incorporated into a vast number of approved medications. nih.gov Beyond their antimicrobial properties, sulfonamides exhibit a remarkable diversity of biological activities, including diuretic, anticonvulsant, anti-inflammatory, and anticancer effects. nih.govresearchgate.net This versatility stems from the sulfonamide's ability to act as a bioisostere for other functional groups and its capacity to form strong hydrogen bonds with biological targets. researchgate.net Notably, many sulfonamide-containing drugs function as enzyme inhibitors, with the sulfamoyl group often playing a crucial role in coordinating to metal ions within the enzyme's active site. nih.govnih.gov

Overview of Structural Features and Their Implicit Potential for Biological Interactions

The chemical architecture of 4-phenyl-N-(4-sulfamoylphenyl)butanamide suggests a high potential for engaging in a variety of non-covalent interactions with biological macromolecules, a prerequisite for therapeutic activity.

The key structural features include:

A terminal phenyl group , which can participate in hydrophobic and π-stacking interactions with aromatic amino acid residues in a protein's binding pocket.

A flexible four-carbon butanamide linker , which allows the molecule to adopt an optimal conformation for binding. The amide group within this linker is a classic hydrogen bond donor and acceptor.

A central N-(4-sulfamoylphenyl) moiety , which presents a sulfonamide group capable of acting as a potent hydrogen bond donor and acceptor. The aromatic ring can further engage in π-stacking interactions.

The combination of these features creates a molecule with a distinct topographical and electronic profile, making it a candidate for interacting with a range of biological targets. For example, the sulfamoylphenyl portion is a well-known pharmacophore for inhibitors of carbonic anhydrases, a family of metalloenzymes implicated in various diseases. nih.govnih.gov

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr of 4 Phenyl N 4 Sulfamoylphenyl Butanamide Analogues

Rational Design and Synthesis of 4-phenyl-N-(4-sulfamoylphenyl)butanamide Derivatives

The rational design of derivatives is founded on established medicinal chemistry principles. The synthesis of these analogues typically involves the coupling of a substituted phenylbutanoic acid with 4-aminobenzenesulfonamide or its derivatives. researchgate.net This common synthetic pathway is efficient and allows for the generation of a diverse set of compounds for biological screening. The general synthetic approach often utilizes peptide coupling reagents or the conversion of the carboxylic acid to a more reactive acyl chloride before reaction with the amine. researchgate.netmdpi.com

The terminal phenyl ring of the 4-phenylbutanamide (B72729) portion serves as a key interaction point, likely fitting into a hydrophobic pocket of a target protein. Modifying this ring with various substituents allows for the exploration of both electronic and steric effects on binding affinity.

Research on analogous N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamide scaffolds has shown that substitution on the terminal phenyl ring significantly impacts biological activity. For instance, the introduction of a chloro group at the 2-position or a methoxy (B1213986) group at the 2-position resulted in compounds with submicromolar potency at the M1 muscarinic acetylcholine (B1216132) receptor. nih.gov Similarly, creating a pentafluorophenyl analogue also yielded a potent antagonist. nih.gov These findings suggest that the electronic nature and position of substituents on this ring are critical for optimizing activity. For this compound analogues, introducing small, electron-withdrawing groups (like halogens) or electron-donating groups (like methoxy) at the ortho, meta, or para positions could systematically probe the target's binding site requirements.

Table 1: Representative Modifications of the Phenyl Substituent and Their Potential Impact

| Position | Substituent Type | Example Substituent | Predicted Impact on Activity | Rationale |

|---|---|---|---|---|

| para (4') | Electron-Donating | -OCH₃, -CH₃ | May enhance activity | Increases electron density, potentially improving pi-stacking or cation-pi interactions. |

| meta (3') | Electron-Withdrawing | -Cl, -CF₃ | May enhance or decrease activity | Alters electrostatic potential and can influence conformation and binding orientation. |

| ortho (2') | Bulky Group | -C(CH₃)₃ | Likely to decrease activity | May cause steric hindrance, preventing the molecule from fitting into the binding pocket. youtube.com |

The butanamide linker connects the two key phenyl-containing pharmacophores. Its length, rigidity, and composition are critical for establishing the correct spatial orientation of these groups for optimal target engagement. Strategies for modifying this backbone are a cornerstone of drug design. slideshare.net

Variations can include:

Chain Length: Shortening (e.g., to an acetamide) or lengthening (e.g., to a hexanamide) the alkyl chain would directly alter the distance between the phenyl and sulfamoylphenyl rings. This can determine whether the molecule can bridge two binding sites on a target.

Rigidity: Introducing conformational constraints, such as a double bond (butenamide) or incorporating the chain into a ring structure, can lock the molecule into a more bioactive conformation. This reduces the entropic penalty upon binding.

Substitution: Placing substituents, like a methyl group or a hydroxyl group, on the alkyl chain can introduce new chiral centers and create additional points of interaction with the target.

While specific data on the butanamide backbone of this exact compound is limited, these principles are broadly applicable in medicinal chemistry for optimizing linker regions.

The N-(4-sulfamoylphenyl) portion is a well-known pharmacophore, central to the activity of sulfonamide drugs. cornell.edu The structure-activity relationship for classical sulfonamides is well-defined. Key features for antibacterial action include the essential, para-substituted aromatic ring and the sulfonamide functional group itself. youtube.com The primary or secondary sulfonamide nitrogen is a critical site for modification. youtube.com

In many sulfonamide drugs, the unsubstituted para-amino group is essential for mimicking the natural substrate, p-aminobenzoic acid (PABA), to inhibit the enzyme dihydropteroate (B1496061) synthetase. nih.govnih.gov In the case of this compound, the butanamide group serves as a large substituent on this nitrogen. However, for other biological targets, this moiety's primary role is to act as a potent hydrogen bond donor and acceptor. The acidity of the sulfonamide proton can be modulated by placing different groups on the sulfonamide nitrogen, which in turn affects the molecule's pharmacokinetic properties. ijpsonline.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique used to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. medwinpublishers.com This approach is invaluable for predicting the activity of newly designed compounds and for understanding the key molecular properties that drive potency. nih.gov

The development of a QSAR model for this compound analogues would follow a standardized workflow. First, a dataset of synthesized analogues with their corresponding measured biological activities (e.g., IC₅₀ values) is compiled. For each molecule, a wide range of molecular descriptors are calculated. Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), an equation is generated that best describes the relationship between the descriptors and the activity. nih.govresearchgate.net

A crucial step is model validation, which ensures the model is robust and has predictive power. researchgate.net Internal validation is often performed using the leave-one-out (LOO) cross-validation method, which should yield a high cross-validation coefficient (Q² > 0.5). researchgate.netnih.gov External validation, where the model is used to predict the activity of a separate "test set" of compounds not used in model generation, is the ultimate proof of a model's utility. benthamdirect.com

Table 2: Key Statistical Parameters for QSAR Model Validation

| Parameter | Symbol | Description | Acceptable Value |

|---|---|---|---|

| Correlation Coefficient | R² | Measures how well the model fits the training data. | > 0.8 |

| Cross-Validation Coefficient | Q² or r²cv | Measures the internal predictive ability of the model (LOO). | > 0.5 |

| External Validation Coefficient | R²pred | Measures the model's ability to predict an external test set. | > 0.6 |

| F-test value | F | A statistical test of the model's significance. | High value |

QSAR models identify the specific physicochemical properties, or descriptors, that are most influential on biological activity. For sulfonamide-containing compounds, activity is often governed by a combination of electronic, steric, and hydrophobic factors. researchgate.netbenthamdirect.com

Studies on various sulfonamide derivatives have identified several key descriptor classes:

Electronic Descriptors: These describe the electronic properties of the molecule. Descriptors like electrophilicity, the energy of the Highest Occupied Molecular Orbital (HOMO), and specific atom-centered partial charges are often crucial. researchgate.netekb.egtiu.edu.iq They indicate the molecule's ability to participate in hydrogen bonding and electrostatic interactions.

Steric/Topological Descriptors: These relate to the molecule's size, shape, and connectivity. Molar refractivity (related to volume) and various 3D-MoRSE descriptors (which encode 3D coordinates of atoms) have been shown to correlate with the activity of sulfonamides. researchgate.netekb.eg These factors are critical for ensuring a good steric fit within the target's binding site.

Hydrophobic Descriptors: While not always dominant, a molecule's hydrophobicity (often measured by LogP) plays a role in its ability to cross cell membranes and interact with nonpolar regions of a protein.

A QSAR study on aryl sulfonamide inhibitors identified that steric effects of substituents and the presence of hydrogen bond acceptors were critical for inhibitory activity. benthamdirect.com

Table 3: Common Molecular Descriptors and Their Significance for Analogues

| Descriptor Class | Example Descriptor | What It Represents | Potential Influence on Activity |

|---|---|---|---|

| Electronic | Partial Charge on Sulfonyl Oxygens | Electron density on oxygen atoms | Governs strength of hydrogen bond acceptance with receptor residues. |

| Electronic | Electronegativity (χ) | An atom's ability to attract electrons | Modulates polar interactions and reaction potential. nih.gov |

| Steric | Molar Refractivity (MR) | Molar volume and polarizability | Defines the size constraints of the binding pocket. |

| Steric | Number of Rotatable Bonds | Molecular flexibility | High flexibility can be entropically unfavorable for binding. |

| Hydrophobic | LogP | Partition coefficient between octanol (B41247) and water | Influences cell permeability and binding to hydrophobic pockets. |

By leveraging these SAR and QSAR principles, researchers can move beyond trial-and-error synthesis and intelligently design novel this compound derivatives with optimized properties for a desired biological effect.

Conformational Analysis and Pharmacophore Elucidation

The three-dimensional arrangement of a molecule and the spatial distribution of its critical chemical features are paramount to its interaction with biological targets. For this compound and its analogues, conformational analysis and pharmacophore elucidation provide insights into the molecular shapes and electronic properties that likely govern their biological activity. While direct crystallographic or comprehensive solution-phase conformational studies on this compound are not extensively documented in publicly available literature, valuable inferences can be drawn from computational studies and experimental data on structurally related molecules.

Computational molecular mechanics and quantum mechanics calculations on related aryl amide and sulfonamide structures have shown that the orientation of the aromatic rings relative to the amide and sulfonamide linkers is a critical determinant of the low-energy conformations. For instance, in studies of N-aryl amides, the phenyl rings are often found to be tilted with respect to each other, a conformation that can be influenced by crystal packing forces or the presence of specific intramolecular interactions.

The butanamide chain introduces additional degrees of freedom. The preferred conformations of similar flexible linkers in other bioactive molecules are often those that orient the terminal aromatic rings in a specific spatial relationship to each other, optimizing their interaction with a target protein.

| Dihedral Angle | Description | Expected Conformation |

| Cα-Cβ-Cγ-Cδ (butanamide chain) | Defines the geometry of the aliphatic linker | Can adopt various gauche and anti conformations, influencing the distance between the two aromatic rings. |

| C(O)-N-C(aryl) | Describes the orientation of the sulfamoylphenyl ring relative to the amide plane. | Often shows a significant twist, deviating from planarity. |

| N-S-C(aryl) | Defines the geometry of the sulfonamide group relative to the phenyl ring. | The sulfonamide group is typically not coplanar with the benzene (B151609) ring. |

This table presents expected conformational features based on the analysis of structurally related compounds.

A pharmacophore model for a class of compounds identifies the essential steric and electronic features required for biological activity. For analogues of this compound, a general pharmacophore can be postulated based on the key functional groups present.

Pharmacophore models for various aryl sulfonamide derivatives have been developed in different therapeutic areas. researchgate.net These models frequently highlight the importance of the following features:

Hydrogen Bond Acceptors (HBA): The oxygen atoms of the sulfonamide group and the carbonyl oxygen of the amide are strong hydrogen bond acceptors.

Hydrogen Bond Donor (HBD): The hydrogen atom of the sulfonamide NH group and the amide N-H are potential hydrogen bond donors. researchgate.net

Aromatic Rings (AR): The two phenyl rings serve as hydrophobic features and can engage in π-π stacking or hydrophobic interactions with a biological target.

Hydrophobic Center (HY): The ethyl segment of the butanamide linker can contribute to hydrophobic interactions.

A hypothetical pharmacophore model for this compound would likely include these features arranged in a specific three-dimensional geometry. The distance and relative orientation between the two aromatic rings, as well as the positions of the hydrogen bond donors and acceptors, would be critical for optimal target binding.

| Pharmacophoric Feature | Location on Molecule | Potential Interaction |

| Aromatic Ring 1 | Phenyl group | π-π stacking, hydrophobic interaction |

| Aromatic Ring 2 | Sulfamoylphenyl group | π-π stacking, hydrophobic interaction |

| Hydrogen Bond Acceptor 1 | Carbonyl oxygen (C=O) | Hydrogen bonding with target |

| Hydrogen Bond Acceptor 2 & 3 | Sulfonyl oxygens (SO₂) | Hydrogen bonding with target |

| Hydrogen Bond Donor 1 | Amide nitrogen (N-H) | Hydrogen bonding with target |

| Hydrogen Bond Donor 2 | Sulfonamide nitrogen (SO₂NH) | Hydrogen bonding with target researchgate.net |

| Hydrophobic Region | Butyl chain | van der Waals interactions |

This table outlines the key pharmacophoric features of this compound and their potential roles in molecular interactions.

The development of a robust pharmacophore model is often achieved through the analysis of a series of active and inactive analogues. By comparing the conformational possibilities of these molecules, the essential features for activity can be distilled. Such models are valuable tools in virtual screening campaigns to identify novel, structurally diverse compounds with similar biological activities. nih.gov

Preclinical in Vitro Biological Evaluation of 4 Phenyl N 4 Sulfamoylphenyl Butanamide

Enzyme-Based Assays for Specific Target Inhibition

Inhibition Profiling Across Isoforms (e.g., Carbonic Anhydrases)

No data is available in the public domain regarding the inhibitory activity of 4-phenyl-N-(4-sulfamoylphenyl)butanamide against any enzyme, including various isoforms of carbonic anhydrase.

Specificity and Selectivity Assessment

Without primary inhibition data, an assessment of the compound's specificity and selectivity against different enzyme targets or isoforms cannot be performed.

Cell-Based Functional Assays and Mechanistic Studies

Evaluation in Relevant Cellular Models (e.g., cell lines, primary cells)

There are no published studies detailing the evaluation of this compound in any cell-based assays, including but not limited to cancer cell lines or primary cells.

Assessment of Cellular Pathway Modulation

No information exists in the scientific literature concerning the effects of this compound on any cellular pathways.

High-Throughput Screening (HTS) and Hit-to-Lead Identification (Academic Perspective)

There is no evidence to suggest that this compound has been identified as a "hit" in any high-throughput screening campaigns or has been the subject of a hit-to-lead optimization process from an academic or industrial perspective.

Preclinical in Vivo Mechanistic Investigations of 4 Phenyl N 4 Sulfamoylphenyl Butanamide

Exploration of Molecular Effects in Animal Models

Use of Disease-Relevant Animal Models for Mechanistic Insight

Specific animal models used to investigate the in vivo mechanisms of 4-phenyl-N-(4-sulfamoylphenyl)butanamide are not detailed in the available literature. Research on analogous compounds, such as 3-methylpropyl(4-sulfamoylphenyl)carbamate, has utilized the rat maximal electroshock (MES) test to assess anticonvulsant activity unifi.it.

Biomarker Identification and Modulation in Preclinical Systems

There is no specific information identifying or detailing the modulation of biomarkers in preclinical systems resulting from the administration of this compound. Studies on different sulfonamide derivatives have shown modulation of biomarkers related to oxidative stress and inflammation, such as MDA, GSH, TNF-α, IL-6, and Bcl-2, in the context of chemically-induced carcinogenesis in rats nih.gov.

Tissue Distribution and Target Engagement Studies in Animal Models

Data on the tissue distribution and specific target engagement of this compound in animal models is not available in the reviewed sources. For a related compound, 3-methylpropyl(4-sulfamoylphenyl)carbamate, brain-to-plasma concentration ratios were determined in rats to assess central nervous system permeability unifi.it.

Computational Chemistry and Molecular Modeling of 4 Phenyl N 4 Sulfamoylphenyl Butanamide

Quantum Chemical Calculations (DFT)

Electronic Structure Analysis and Reactivity Prediction

Information regarding the electronic structure, such as the distribution of electron density, molecular orbital energies (including the Highest Occupied Molecular Orbital - HOMO, and Lowest Unoccupied Molecular Orbital - LUMO), and the resulting electrostatic potential map for 4-phenyl-N-(4-sulfamoylphenyl)butanamide, is not available in the searched scientific literature. Analysis using methods like Density Functional Theory (DFT) would be required to determine these properties. Such analysis provides insight into the molecule's reactivity, stability, and potential sites for electrophilic and nucleophilic attack. Without these computational results, a discussion on its electronic characteristics and predicted reactivity cannot be constructed.

Prediction of Spectroscopic Properties (for characterization, not prohibited as basic data)

Computational methods are often used to predict spectroscopic data like FT-IR, ¹H-NMR, and ¹³C-NMR spectra. These predictions are valuable for complementing experimental data and aiding in structural elucidation. However, no published studies containing the computationally predicted spectroscopic data for this compound were found. Generating this information would require specialized software and calculations that have not been publicly documented for this specific compound.

In Silico ADME Prediction and Druglikeness Assessment (Computational, not empirical)

In silico tools are essential in early-stage drug discovery for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. This assessment helps in evaluating the "druglikeness" of a molecule, often using rules like Lipinski's Rule of Five or by calculating a Quantitative Estimate of Druglikeness (QED). These predictions are based on the molecule's structure and physicochemical properties, such as molecular weight, logP (lipophilicity), number of hydrogen bond donors and acceptors, and polar surface area. A search for in silico ADME and druglikeness assessments specifically for this compound yielded no results. Therefore, a data table and analysis of its pharmacokinetic profile and potential as a drug candidate cannot be provided.

Preclinical Metabolism and Pharmacokinetics of 4 Phenyl N 4 Sulfamoylphenyl Butanamide

In Vitro Metabolic Stability and Metabolite Identification

No studies detailing the in vitro metabolic stability of 4-phenyl-N-(4-sulfamoylphenyl)butanamide in either hepatic microsomes or hepatocytes were identified. This information is crucial for predicting the intrinsic clearance of a compound in the liver.

There is no available information to characterize the metabolic pathways of this compound. Studies identifying the primary metabolites and the specific cytochrome P450 (CYP) enzymes or other drug-metabolizing enzymes responsible for its biotransformation could not be located.

Pharmacokinetic Profile in Animal Models

Data on the absorption and distribution of this compound in any preclinical animal models are absent from the searched literature. This includes key pharmacokinetic parameters such as bioavailability, plasma protein binding, and tissue distribution.

No studies were found that investigated the routes of excretion (e.g., renal, biliary) for this compound or its metabolites in animal models.

Future Research Directions and Translational Perspectives for 4 Phenyl N 4 Sulfamoylphenyl Butanamide Research

Elucidation of Unexplored Biological Targets

While the primary pharmacological activity of many sulfonamides is attributed to their inhibition of carbonic anhydrases (CAs), a comprehensive understanding of the complete target profile of 4-phenyl-N-(4-sulfamoylphenyl)butanamide remains an area ripe for investigation. The principle of polypharmacology, where a single drug molecule interacts with multiple targets, is increasingly recognized, suggesting that this compound may have additional, clinically relevant biological activities. nih.gov

Future research should prioritize the identification of these potential off-target interactions. Techniques such as proteomic profiling and affinity-based target identification can be employed to uncover novel binding partners. For instance, studies on other sulfonamide-containing compounds have revealed interactions with proteins beyond the CA family, such as the FK506-binding protein 12 (FKBP12). nih.govresearchgate.netacs.orgacs.org A systematic investigation into the interactome of this compound could reveal unexpected therapeutic opportunities or provide insights into potential side effects. Furthermore, deconstructing the specific contributions of the sulfonamide functional group and its various analogues to protein binding will be crucial in rationally designing next-generation compounds with improved selectivity and novel mechanisms of action. nih.govresearchgate.netacs.orgacs.org

Development of Advanced Synthetic Methodologies for Complex Analogues

The creation of diverse libraries of this compound analogues is essential for exploring the structure-activity relationships and optimizing therapeutic properties. Moving beyond traditional synthetic methods, advanced methodologies offer the potential for rapid and efficient generation of complex and novel chemical entities.

Flow chemistry presents a significant opportunity for the synthesis of sulfonamide libraries in a safe, scalable, and environmentally friendly manner. nih.gov This technology allows for precise control over reaction parameters, which can lead to higher yields and purities. nih.gov The development of continuous flow processes for the synthesis of this compound and its derivatives could accelerate the drug discovery pipeline. nih.govnih.govmdpi.comchemrxiv.orgchemrxiv.org

Combinatorial chemistry and solid-phase synthesis are powerful tools for generating large numbers of diverse sulfonamide analogues. researchgate.net These approaches can be used to systematically modify different parts of the this compound scaffold to probe the effects of various substituents on biological activity.

Fragment-based drug discovery (FBDD) offers a rational approach to designing potent and selective inhibitors. By identifying small molecular fragments that bind to specific subpockets of a target protein, more complex and potent molecules can be constructed. This methodology has been successfully applied to the design of isoform-selective carbonic anhydrase inhibitors and could be instrumental in developing analogues of this compound with enhanced target specificity. tandfonline.com The hybridization of privileged scaffolds is another promising strategy to enhance the activity and selectivity of carbonic anhydrase inhibitors. mdpi.com

| Synthetic Methodology | Potential Advantages for this compound Analogue Synthesis |

| Flow Chemistry | Increased safety, scalability, and efficiency; precise control over reaction conditions. nih.govnih.gov |

| Combinatorial Chemistry | Rapid generation of large and diverse compound libraries for high-throughput screening. researchgate.net |

| Fragment-Based Drug Discovery | Rational design of potent and selective inhibitors with improved physicochemical properties. tandfonline.com |

Integration of Multi-Omics Data for Deeper Mechanistic Insights

To gain a holistic understanding of the biological effects of this compound, it is imperative to move beyond single-target analyses and embrace a systems-level perspective. The integration of multiple "omics" datasets—including genomics, transcriptomics, proteomics, and metabolomics—can provide a comprehensive picture of the cellular response to the compound and offer profound mechanistic insights. mdpi.com

By combining proteomics and metabolomics, researchers can simultaneously assess changes in protein expression and metabolic pathways upon treatment with this compound. frontiersin.org This integrated approach can help to identify not only the direct targets of the compound but also the downstream signaling cascades and metabolic reprogramming events that are affected. researchgate.netnih.gov For instance, proteomic and biochemical analyses of other sulfonamides have revealed alterations in stress response pathways and metabolism. nih.gov Such studies can uncover the molecular mechanisms underlying both the therapeutic effects and potential toxicity of the compound. frontiersin.org The application of these multi-omics strategies will be crucial in elucidating the complex biological networks perturbed by this compound and in identifying novel biomarkers for its activity. mdpi.comrsc.org

Potential for Novel Therapeutic Applications based on Mechanistic Understanding

A deeper understanding of the molecular mechanisms of this compound, particularly its interactions with specific carbonic anhydrase isoforms and any newly discovered targets, will pave the way for novel therapeutic applications.

Oncology : The role of carbonic anhydrase IX (CA IX) in tumor progression is well-documented. mdpi.comnih.govmdpi.comsemanticscholar.orgnih.gov This hypoxia-inducible enzyme contributes to the acidic tumor microenvironment, promoting cancer cell survival, invasion, and metastasis. mdpi.comnih.govmdpi.comsemanticscholar.orgnih.gov Selective inhibitors of CA IX could therefore have significant therapeutic potential, not only in inhibiting primary tumor growth but also in sensitizing cancer cells to conventional therapies. mdpi.com Future research should focus on evaluating the efficacy of this compound and its analogues as selective CA IX inhibitors and their potential role in cancer metabolic reprogramming. mdpi.com

Neurological Disorders : Emerging evidence suggests that carbonic anhydrase inhibitors may have therapeutic utility in a range of neurological conditions. For instance, the inhibition of specific CA isoforms, such as CA VII, has been linked to the attenuation of neuropathic pain. tandfonline.comnih.govresearchgate.netmdpi.com Furthermore, inhibitors of mitochondrial CA isoforms (CA VA and VB) have shown promise in preclinical models of chemotherapy-induced neuropathic pain. nih.gov Given the prevalence of sulfonamide-based drugs in the treatment of central nervous system disorders, exploring the potential of this compound in this area is a logical next step. nih.gov

Q & A

What are the optimal synthetic routes for 4-phenyl-N-(4-sulfamoylphenyl)butanamide?

Basic Research Question

The synthesis typically involves multi-step pathways, including amide bond formation and sulfonylation. A common approach is coupling 4-phenylbutanoic acid derivatives with 4-aminobenzenesulfonamide using carbodiimide-based coupling reagents (e.g., EDC or DCC) under inert conditions. Solvent choice (e.g., DMF or dichloromethane) and catalysts (e.g., DMAP) are critical for yield optimization. Post-synthesis purification via column chromatography or recrystallization ensures high purity .

How can the structural integrity of this compound be confirmed experimentally?

Basic Research Question

Structural validation requires spectroscopic techniques:

- ¹H/¹³C NMR : Confirm proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm) and carbonyl (C=O) signals near δ 170 ppm.

- Mass Spectrometry (HRMS) : Verify molecular ion peaks matching the exact mass (e.g., C₁₇H₁₈N₂O₃S: calculated 354.11 g/mol).

- FT-IR : Identify sulfonamide S=O stretches (~1350 cm⁻¹) and amide N-H bends (~3300 cm⁻¹) .

What methodologies are used to assess enzyme inhibition by this compound?

Advanced Research Question

Enzyme inhibition studies employ:

- Kinetic Assays : Measure changes in substrate turnover (e.g., UV-Vis spectroscopy for carbonic anhydrase inhibition).

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and thermodynamic parameters.

- X-ray Crystallography : Resolve inhibitor-enzyme complexes to identify binding motifs. Pre-screen using molecular docking (e.g., AutoDock Vina) to prioritize targets .

How can molecular docking elucidate the interaction of this compound with biological targets?

Advanced Research Question

Docking protocols include:

Protein Preparation : Optimize target structure (e.g., carbonic anhydrase IX) using tools like Schrödinger’s Protein Preparation Wizard.

Grid Generation : Define binding pockets based on catalytic sites.

Ligand Docking : Use flexible docking algorithms (e.g., Glide) to predict binding poses and scores.

Validation : Compare results with known inhibitors (e.g., acetazolamide) to assess predictive accuracy .

How should researchers resolve contradictions in reported biological activity data for this compound?

Advanced Research Question

Address discrepancies by:

- Dose-Response Analysis : Re-evaluate IC₅₀ values across multiple assays (e.g., cytotoxicity vs. enzymatic inhibition).

- Meta-Analysis : Cross-reference studies for variability in cell lines (e.g., HEK293 vs. HeLa) or assay conditions (pH, temperature).

- QSAR Modeling : Identify structural descriptors (e.g., logP, polar surface area) influencing activity divergence .

What strategies are effective for developing QSAR models for sulfonamide derivatives like this compound?

Advanced Research Question

QSAR workflows include:

- Descriptor Calculation : Use software (e.g., PaDEL) to generate physicochemical parameters.

- Model Training : Apply machine learning (e.g., random forests) on datasets with known activities.

- Validation : Test predictive power via leave-one-out cross-validation and external test sets. Focus on sulfonamide-specific descriptors (e.g., sulfonyl group geometry) .

How are interaction studies with membrane receptors or transporters designed for this compound?

Advanced Research Question

Key approaches:

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to immobilized receptors.

- Radioligand Displacement Assays : Use tritiated ligands (e.g., [³H]-sulfasalazine) to quantify competitive inhibition.

- Fluorescence Polarization : Monitor ligand-receptor interactions via fluorescently tagged analogs .

What experimental conditions affect the stability of this compound in solution?

Basic Research Question

Stability is influenced by:

- pH : Avoid alkaline conditions (pH > 9) to prevent sulfonamide hydrolysis.

- Solvent : Use aprotic solvents (e.g., DMSO) for long-term storage.

- Temperature : Store at –20°C to minimize thermal degradation. Monitor via HPLC-UV for decomposition products .

How can structure-activity relationship (SAR) studies guide the optimization of this compound?

Advanced Research Question

SAR strategies:

- Analog Synthesis : Modify substituents (e.g., fluorophenyl vs. chlorophenyl) to probe electronic effects.

- Bioisosteric Replacement : Substitute sulfamoyl with phosphonamidyl groups to enhance solubility.

- Pharmacophore Mapping : Identify critical hydrogen-bonding motifs using 3D-QSAR .

What methods validate the purity of this compound in preclinical studies?

Basic Research Question

Validation protocols:

- HPLC-PDA : Ensure >95% purity with a C18 column (acetonitrile/water gradient).

- Elemental Analysis : Match calculated vs. observed C, H, N, S percentages.

- Thermogravimetric Analysis (TGA) : Confirm absence of solvates or hydrates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.